6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17850543
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -](/images/structure/VC17850543.png)
Specification
Molecular Formula | C8H9N3O2 |
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Molecular Weight | 179.18 g/mol |
IUPAC Name | 6-methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C8H9N3O2/c1-5-7(13-2)8(12)10-6-3-4-9-11(5)6/h3-4H,1-2H3,(H,10,12) |
Standard InChI Key | XYFURASNWPWAKZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)NC2=CC=NN12)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s fused bicyclic system consists of a pyrazole ring (five-membered, two adjacent nitrogen atoms) annulated to a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). Key substituents include:
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Methoxy group (-OCH3) at position 6
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Methyl group (-CH3) at position 7
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Keto group (=O) at position 5
This configuration confers distinct electronic and steric properties, influencing reactivity and target interactions. X-ray crystallography of related pyrazolo[1,5-a]pyrimidines confirms a planar structure with bond lengths and angles consistent with aromatic heterocycles .
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C9H11N3O2 | |
Molecular Weight | 193.20 g/mol | |
IUPAC Name | 6-Methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
Canonical SMILES | CC1=NN2C(=C(C(=O)NC2=C1)OC)C | |
Topological Polar Surface Area | 66.8 Ų |
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between β-ketoesters and 3-aminopyrazoles. For 6-methoxy-7-methyl derivatives, 3-methyl-1H-pyrazol-5-amine reacts with methyl-substituted β-ketoesters under acidic or microwave-assisted conditions. A representative protocol includes:
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Dissolving 3-methyl-1H-pyrazol-5-amine (1.0 equiv) and methyl 3-methoxy-2-oxobutanoate (1.2 equiv) in acetic acid.
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Heating at 80°C for 6–8 hours to form the pyrimidine ring via intramolecular cyclization .
Microwave irradiation (120°C, 20 min) enhances yields (75–85%) by accelerating ring closure while minimizing side reactions .
Halogenation and Functionalization
Post-synthetic modifications enable diversification:
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3-Halogenation: Treatment with sodium halides (NaCl, NaBr) and K2S2O8 introduces halogens at position 3, enhancing biological activity .
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N-Alkylation: Reacting the keto group with alkyl halides under basic conditions yields N-alkyl derivatives for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Mycobacterium tuberculosis (Mtb), analogues exhibit minimum inhibitory concentrations (MIC) of 2–4 μg/mL. Resistance studies link activity to flavin-dependent hydroxylase (Rv1751) inhibition, preventing compound catabolism .
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound | Target | IC50/MIC | Selectivity Index |
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6-Methoxy-7-methyl derivative | EGFR | 0.8 μM | 12.5 (vs. normal cells) |
3-Iodo-5-trifluoromethyl | B-RafV600E | 0.3 μM | 18.2 |
4-Hydroxy-6-ethyl | Mtb H37Rv | 2.1 μg/mL | >50 |
Challenges and Future Directions
Despite promising preclinical results, challenges persist:
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Solubility Limitations: LogP of 1.8 limits aqueous solubility, necessitating prodrug strategies.
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Off-Target Effects: 30% inhibition of cytochrome P450 3A4 at 10 μM, risking drug-drug interactions .
Ongoing research focuses on:
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.
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Dual-Target Inhibitors: Hybrid molecules targeting EGFR and MEK simultaneously.
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